molecular formula C22H18O3 B5793777 7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5793777
M. Wt: 330.4 g/mol
InChI Key: NMUIPEPEIZBBPU-UHFFFAOYSA-N
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Description

7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique fused ring structure

Properties

IUPAC Name

7-methyl-10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-13-20-18(19(12-24-20)14-7-3-2-4-8-14)11-17-15-9-5-6-10-16(15)22(23)25-21(13)17/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUIPEPEIZBBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.

Biological Activity

Overview

7-Methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of chromene derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological targets, making it a subject of extensive research.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H18O3
InChI Key InChI=1S/C22H18O3/c1-13-20-18(19(12-24-20)14-7-3-2-4-8-14)11-17-15-9-5-6-10-16(15)22(23)25-21(13)17/h2-4,7-8,11-12H,5-6,9-10H2,1H3

Anticancer Properties

Research indicates that 7-methyl-10-phenyl derivatives exhibit notable anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Tubulin Interaction : Analogous compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This interaction disrupts the mitotic spindle formation necessary for cell division .
  • Caspase Activation : The compound has been linked to the activation of caspases (caspase 3/7), which are crucial for the execution phase of apoptosis. This pathway results in DNA fragmentation and cell death in tumor cells .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. It has demonstrated efficacy against a range of pathogens:

  • Bacterial Inhibition : Studies suggest that chromene derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Fungal Activity : Similar compounds have shown antifungal properties, potentially through mechanisms involving membrane disruption or inhibition of ergosterol biosynthesis .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also noteworthy:

  • COX Inhibition : Some studies indicate that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory cytokines.

The precise mechanisms by which 7-methyl-10-phenyl derivatives exert their biological effects involve several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that control cell proliferation and survival.

Study 1: Anticancer Activity

A study investigated the effects of 7-methyl derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for bacteria and 16 µg/mL for fungi, demonstrating its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

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